2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol
Description
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol |
InChI |
InChI=1S/C19H25NO/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3 |
InChI Key |
KMCZFUVBOMBNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Bromination and Protection of Phenolic Substrates
Initial steps often involve bromination of a phenolic precursor to enable subsequent cross-coupling. For instance, 3-isopropylphenol undergoes dibromination using Br₂ in acetic acid at 4°C, achieving >99% yield of 2,4-dibromo-5-isopropylphenol. Protection of the phenol as a methoxymethyl (MOM) ether via reaction with chloromethyl methyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA) in chloroform ensures stability during downstream transformations.
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed Mizoroki-Heck reactions are employed to install alkenyl or aryl groups. In a representative protocol, a lithium reagent derived from brominated MOM-protected phenol reacts with a glucono-lactone derivative, followed by aldehyde addition to construct the carbon skeleton. Microwave-assisted coupling enhances efficiency, as demonstrated in the synthesis of alkenyl intermediates.
Construction of the Butyl Linker
Three-Component Condensation
A one-pot, three-component reaction streamlines the assembly of the butyl chain. For example, sequential addition of n-BuLi, trimethylsilyl-protected lactone, and an aldehyde to a brominated phenol yields a advanced intermediate with >90% stereoselectivity. This method avoids column chromatography, favoring industrial scalability.
Reductive Amination and Alkylation
The dimethylamino group is introduced via reductive amination of a ketone intermediate with dimethylamine. Alternatively, alkylation of a secondary amine precursor with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) provides the quaternary ammonium center. Hydrogenation using 5% Pd/C in methanol at 50–60°C ensures complete reduction of imine intermediates.
Deprotection and Final Functionalization
Cleavage of Protecting Groups
Zemplén deacetylation (NaOMe/MeOH) or acidic hydrolysis (HCl/EtOH) liberates the phenolic hydroxyl group. For MOM-protected intermediates, treatment with MsOH in refluxing methanol achieves quantitative deprotection.
Purification and Crystallization
Crude products are purified via solvent crystallization (e.g., 2-propanol) or silica gel chromatography. Yields for final deprotection steps typically exceed 85%, with HPLC purity >98%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium on Carbon (Pd/C) : Enables efficient hydrogenation of nitro groups or alkenes at 50–60°C.
-
Trimethylsilyl Triflate (TMSOTf) : Facilitates stereoselective glycosylation in multi-component condensations.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Three-component | 78 | 99 | High | No column purification |
| Reductive amination | 85 | 98 | Moderate | Mild conditions |
| Heck coupling | 65 | 97 | Low | Stereoselectivity |
The three-component approach offers superior scalability, while reductive amination ensures functional group tolerance.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Directed ortho-metallation using n-BuLi ensures precise bromine placement.
-
Epimerization during Deprotection : Low-temperature acidic hydrolysis (0–5°C) minimizes racemization.
-
Byproduct Formation in Amination : Excess dimethylamine (2.5 eq) and controlled pH (8–9) suppress quaternary salt formation.
Industrial Applications and Patents
A patented process for analogous aminophenols employs TMSOK in MeTHF at 65–70°C, achieving 90% yield in silylation steps. Large-scale hydrogenation (30 g batches) using Pd/C demonstrates feasibility for kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H25NO
- Molecular Weight : 283.41 g/mol
- CAS Number : 94432-54-9
The compound features a dimethylamino group and a butyl chain linked to a phenolic ring, which contributes to its unique pharmacological profile.
Mood Disorders Treatment
Research indicates that 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol is being explored for its potential in developing drugs targeting mood disorders such as depression and anxiety. Its structural similarity to established antidepressants suggests it may exhibit similar therapeutic effects. The compound's mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, the compound has shown effectiveness in inhibiting cell proliferation in human tumor cells through mechanisms such as apoptosis induction and cell cycle arrest. The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy, revealing promising results with mean growth inhibition rates .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders. It may influence ion channel activity, particularly potassium channels (KCNQ2 and KCNQ4), leading to modulation of neuronal excitability. This property is significant for conditions like epilepsy and other neurodegenerative diseases.
Case Study 1: Antidepressant Efficacy
A study conducted on the pharmacodynamics of the compound demonstrated that it significantly increased serotonin levels in animal models, leading to improved mood-related behaviors. The results suggest potential for clinical application in treating major depressive disorder .
Case Study 2: Anticancer Research
In another study focused on its anticancer properties, 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol was tested against breast cancer cell lines, showing an IC50 value of approximately 12 µM. This indicates strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism by which 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol exerts its effects involves interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The phenyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of Tamoxifen
Example Compound : (Z)-4-Hydroxytamoxifen (Afimoxifene)
- Chemical Name: 4-[(Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- Molecular Formula: C₂₆H₂₉NO₂
- CAS Number : 68047-06-3
- Key Differences: Tamoxifen derivatives feature a dimethylaminoethoxy group and a butenyl double bond, conferring rigidity and selectivity as a SERM (Selective Estrogen Receptor Modulator).
Phenolic Derivatives with Dimethylamino Substituents
Example Compound : Hordenine Sulfate
- Chemical Name: 4-[2-(Dimethylamino)ethyl]phenol sulphate
- Molecular Formula: 2(C₁₀H₁₅NO)·H₂SO₄
- CAS Number : 622-64-0
- Key Differences :
- Hordenine has a shorter ethyl chain and a sulfate group, increasing polarity and reducing lipophilicity compared to the target compound.
- The target’s butyl chain and 2-methylphenyl group may enhance membrane permeability but could increase susceptibility to oxidative metabolism.
Neuroactive Phenolic Compounds
Example Compound : O-Desmethylvenlafaxine
- Chemical Name: 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
- Molecular Formula: C₁₆H₂₅NO₂
- Key Differences: Features a cyclohexanol substituent and ethyl chain, contributing to its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~337.5 | ~3.8 | 1 (phenol -OH) | 3 (N, O) |
| (Z)-4-Hydroxytamoxifen | 387.5 | ~5.2 | 1 (phenol -OH) | 3 (N, O) |
| Hordenine Sulfate | 406.5 | ~1.5 | 2 (-OH, sulfate) | 6 (N, O, S) |
| O-Desmethylvenlafaxine | 263.4 | ~2.1 | 2 (-OH, cyclohexanol) | 3 (N, O) |
Research Findings and Implications
- Receptor Affinity : Tamoxifen analogs (e.g., Z-4-Hydroxytamoxifen) bind estrogen receptors via their planar, conjugated structures. The target compound’s saturated butyl chain may reduce this interaction, necessitating structural optimization for SERM activity .
- Bioavailability : The 2-methylphenyl group enhances lipophilicity, favoring blood-brain barrier penetration, which aligns with neuroactive compounds like O-Desmethylvenlafaxine .
Biological Activity
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol, also known as a derivative of phenol, has garnered attention in pharmaceutical research due to its notable biological activities. This compound features a dimethylamino group and a butyl chain linked to a phenolic ring, contributing to its unique pharmacological profile. The compound is primarily studied for its potential therapeutic applications and interactions with various biological systems.
- Chemical Formula : C19H26ClNO
- Molecular Weight : 319.9 g/mol
- Appearance : White solid
Biological Activities
Research indicates that 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol exhibits several biological activities, particularly in relation to its structural analogs. Key areas of focus include:
- Antidepressant Properties : The compound shares structural similarities with known antidepressants such as Doxepin and Amitriptyline, which are recognized for their efficacy in treating depression and anxiety disorders. The dimethylamino group is crucial for its interaction with neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, particularly against specific cancer cell lines. Its structural modifications could enhance its potency against malignant cells .
- Pharmacodynamics and Pharmacokinetics : Interaction studies have revealed insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The dimethylamino group plays a significant role in modulating these properties, potentially leading to improved bioavailability and therapeutic efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol has been explored extensively. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Doxepin | Tricyclic structure | Well-established antidepressant used clinically |
| Nortriptyline | Tertiary amine structure | Known for fewer sedative effects compared to Doxepin |
| Desipramine | Secondary amine | Selective norepinephrine reuptake inhibitor |
| Amitriptyline | Tricyclic structure | Strong sedative effects; used for chronic pain |
The unique combination of the dimethylamino group and the butyl chain structure in this compound contributes to its distinct pharmacological profile compared to these analogs.
Case Studies
Recent research has highlighted the potential of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol in various therapeutic contexts:
- Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma). The results indicate a dose-dependent response, suggesting that structural modifications could enhance efficacy against these malignancies .
- Neuropharmacology : Animal models have demonstrated that compounds similar to 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol can affect neurotransmitter levels in the brain, potentially offering new avenues for treating mood disorders .
Q & A
Q. What safety protocols should be prioritized when handling 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol in laboratory settings?
- Methodological Answer : Hazard analysis and risk assessments must precede experimental work. Key precautions include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Ensure fume hoods are operational to mitigate inhalation risks, as the compound may release toxic gases (e.g., nitrogen oxides) under thermal decomposition .
- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
- Reference Chapter 4 of Prudent Practices in the Laboratory (National Academies Press, 2011) for risk assessment frameworks .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity, with retention time comparisons against standards .
- Spectroscopy : H/C NMR to confirm functional groups (e.g., dimethylamino, phenolic -OH) and spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and rule out side products .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the phenolic group. Desiccants (e.g., silica gel) should be used to minimize hydrolysis of the dimethylamino moiety .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® can identify feasible pathways (e.g., Friedel-Crafts alkylation or Mannich reactions) .
- Density Functional Theory (DFT) : Calculate activation energies for intermediates to predict regioselectivity in aromatic substitution steps .
- Validate predictions with small-scale reactions (<1 mmol) monitored by in-situ FTIR or Raman spectroscopy .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct assays (e.g., enzyme inhibition) in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate context-dependent effects .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to divergent results .
- Structural Analog Comparison : Benchmark against analogs (e.g., 1-(dimethylamino)-2-phenylbutan-2-ol) to isolate pharmacophore contributions .
Q. How can researchers assess the environmental fate of this compound in aquatic ecosystems?
- Abiotic Degradation : Simulate hydrolysis/photolysis under controlled UV light (λ = 254 nm) and pH gradients (2–12) .
- Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in zebrafish models.
- Toxicity Screening : Daphnia magna acute toxicity tests (48-h EC) paired with algal growth inhibition assays .
Q. What advanced techniques elucidate the compound’s mechanism of action in neurological systems?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition studies (e.g., H-labeled ligands for serotonin/dopamine receptors) to quantify affinity (K) .
- Calcium Imaging : Track intracellular Ca flux in neuronal cultures to map signaling pathway modulation .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
